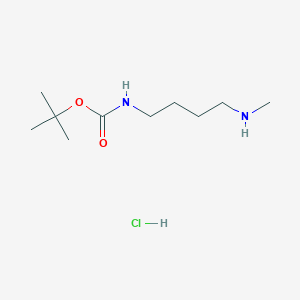

tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride

CAS No.: 1188263-77-5

Cat. No.: VC3251049

Molecular Formula: C10H23ClN2O2

Molecular Weight: 238.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1188263-77-5 |

|---|---|

| Molecular Formula | C10H23ClN2O2 |

| Molecular Weight | 238.75 g/mol |

| IUPAC Name | tert-butyl N-[4-(methylamino)butyl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-5-7-11-4;/h11H,5-8H2,1-4H3,(H,12,13);1H |

| Standard InChI Key | AOPIPBAUKZAPQI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCCNC.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCNC.Cl |

Introduction

Chemical Identity and Structure

tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride is an amine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to one end of a butyl chain, with a methylamine group at the opposite end, and stabilized as a hydrochloride salt. This structural arrangement confers specific properties that make it valuable in chemical synthesis.

Basic Identification

The compound is identified by the following characteristics:

| Property | Value |

|---|---|

| CAS Number | 1188263-77-5 |

| Molecular Formula | C₁₀H₂₃ClN₂O₂ |

| Molecular Weight | 238.76 g/mol |

| IUPAC Name | tert-butyl (4-(methylamino)butyl)carbamate hydrochloride |

| SMILES Notation | O=C(NCCCCNC)OC(C)(C)C.Cl[H] |

| Purity (Commercial) | Typically 95% |

This hydrochloride salt form is derived from the corresponding free base, tert-Butyl (4-(methylamino)butyl)carbamate (CAS: 874831-66-0), which has a molecular weight of 202.297 g/mol and formula C₁₀H₂₂N₂O₂ .

Structural Features

The compound contains several key structural features that define its reactivity and applications:

-

A tert-butyloxycarbonyl (Boc) protecting group that shields one amine functionality

-

A four-carbon chain (butyl) serving as a spacer

-

A secondary amine (methylamine) group at the terminal position

-

Hydrochloride salt formation at the methylamine nitrogen

The presence of the Boc protecting group is particularly significant as it allows for selective chemical transformations by temporarily masking the reactivity of one amine group while permitting reactions at the methylamine terminus.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride influence its handling, storage, and applications in chemical synthesis.

Physical Properties

While specific data for the hydrochloride salt is limited in the available literature, the corresponding free base provides insight into its general properties:

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

|---|---|---|

| Physical State | Solid | Solid |

| Boiling Point | 298.2±23.0 °C at 760 mmHg | Not specified |

| Density | 0.9±0.1 g/cm³ | Not specified |

| Solubility | Soluble in organic solvents | Enhanced water solubility compared to free base |

| Appearance | Not specified | Not specified |

The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base, which is advantageous for certain applications requiring aqueous solutions .

Chemical Reactivity

The chemical reactivity of tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride is largely determined by:

-

The presence of the Boc protecting group, which can be selectively removed under acidic conditions

-

The secondary amine functionality, which can participate in various reactions including alkylation, acylation, and condensation reactions

-

The salt form, which modifies the nucleophilicity of the amine group and affects its participation in certain reactions

Applications and Uses

tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride serves various functions in chemical synthesis and pharmaceutical development.

Chemical Building Block

The compound functions as a valuable building block in organic synthesis due to its:

-

Orthogonally protected amine functionalities, allowing for selective reactions

-

Potential to introduce specific structural features into larger molecules

-

Role as an intermediate in the synthesis of more complex compounds

Catalytic Applications

The free base form has been noted to serve as:

These applications likely extend to the hydrochloride salt after appropriate deprotonation or under specific reaction conditions.

Related Compounds and Derivatives

tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride belongs to a broader family of Boc-protected amine compounds with various applications.

Free Base Form

The free base form, tert-Butyl (4-(methylamino)butyl)carbamate (CAS: 874831-66-0), differs from the hydrochloride salt in its:

-

Molecular weight (202.297 g/mol vs. 238.76 g/mol for the HCl salt)

-

Solubility profile (typically more soluble in organic solvents but less soluble in water)

-

Reactivity (more nucleophilic amine functionality in the free base)

Structural Analogs

Several structural analogs exist with variations in:

-

The length of the carbon chain between the amine functionalities

-

The substitution pattern on the amine groups

-

The nature of the protecting group

Examples found in the search results include:

-

tert-Butyl (3-(methylamino)phenyl)carbamate (CAS: 1134328-09-8)

-

tert-Butyl (4-aminophenyl)(methyl)carbamate (CAS: 1092522-02-5)

-

tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS: 1160436-95-2)

These compounds share structural similarities but incorporate aromatic components instead of the aliphatic chain found in tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume